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5-Methylhexa-3,5-dien-2-one

Flavor Chemistry Sensory Analysis Threshold Determination

5-Methylhexa-3,5-dien-2-one (CAS 20432-49-9, molecular formula C₇H₁₀O, molecular weight 110.15 g/mol) is an acyclic conjugated dienone. It is characterized by a conjugated diene system adjacent to a ketone functional group, which is the basis for its distinctive reactivity profile and its occurrence as a potent aroma component in various natural food matrices.

Molecular Formula C7H10O
Molecular Weight 110.15 g/mol
Cat. No. B15316382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylhexa-3,5-dien-2-one
Molecular FormulaC7H10O
Molecular Weight110.15 g/mol
Structural Identifiers
SMILESCC(=C)C=CC(=O)C
InChIInChI=1S/C7H10O/c1-6(2)4-5-7(3)8/h4-5H,1H2,2-3H3/b5-4+
InChIKeyXUUGSSQXYWMELT-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylhexa-3,5-dien-2-one: Baseline Characterization for Procurement and Analytical Reference


5-Methylhexa-3,5-dien-2-one (CAS 20432-49-9, molecular formula C₇H₁₀O, molecular weight 110.15 g/mol) is an acyclic conjugated dienone [1]. It is characterized by a conjugated diene system adjacent to a ketone functional group, which is the basis for its distinctive reactivity profile and its occurrence as a potent aroma component in various natural food matrices [2]. The compound is a liquid at ambient temperature and is utilized in flavor and fragrance applications due to its characteristic organoleptic properties.

Workflow Flavor formulation, sensory analysis, GC-MS/GC-O reference
Selection Factor Ultra-low odor detection threshold
Use Context Trace-level savory/spice notes, nature-identical flavor creation

Why Generic Substitution Fails: 5-Methylhexa-3,5-dien-2-one vs. Structurally Similar Ketones


The substitution of 5-Methylhexa-3,5-dien-2-one with seemingly close structural analogs, such as 6-Methyl-5-hepten-2-one or (E)-5-Methyl-3-hexen-2-one, is not functionally equivalent and can lead to significant deviations in sensory performance and analytical behavior. These compounds exhibit distinct odor character profiles, ranging from citrusy and fruity to sweet and cheesy, which precludes their use as direct drop-in replacements [1]. Furthermore, key quantitative parameters, such as aroma detection threshold and chromatographic retention indices, differ substantially. The ultra-low detection threshold of 5-Methylhexa-3,5-dien-2-one at 0.01 ppb is a critical differentiator [2]. Reliance on generic sourcing without verifying these specific quantitative metrics poses a risk to product consistency and the integrity of scientific data.

5-Methylhexa-3,5-dien-2-one Spicy, lavender-like; ultra-low detection threshold
6-Methyl-5-hepten-2-one Citrus, fruity; orders-of-magnitude higher threshold
Target Spicy, warm, aromatic
(E)-5-Methyl-3-hexen-2-one Sweet, berry, cheesy

Analog substitution may shift sensory profile and require substantially different dosing.

Quantitative Differentiation Evidence for 5-Methylhexa-3,5-dien-2-one vs. Key Comparators


Aroma Detection Threshold: 5-Methylhexa-3,5-dien-2-one vs. 6-Methyl-5-hepten-2-one

5-Methylhexa-3,5-dien-2-one possesses an exceptionally low odor detection threshold of 0.01 ppb [1]. In comparison, 6-Methyl-5-hepten-2-one (also known as sulcatone) exhibits a significantly higher odor threshold, reported at 50 ppb in water [2]. This 5,000-fold difference in potency directly influences the quantity required to achieve a given sensory impact, making 5-Methylhexa-3,5-dien-2-one a far more efficient aroma compound on a weight basis.

Aroma detection threshold
Cross-study comparable
Target: 0.01 ppb Comparator: 50 ppb ~5,000‑fold lower
Supports trace-level flavor impact
Aqueous solution, sensory panel
Flavor Chemistry Sensory Analysis Threshold Determination

Organoleptic Profile Differentiation: 5-Methylhexa-3,5-dien-2-one vs. (E)-5-Methyl-3-hexen-2-one

The sensory character of 5-Methylhexa-3,5-dien-2-one is described as spicy, fragrant, warm, aromatic, and penetrating, with a lavender-like nuance and a slightly bitter aftertaste . In contrast, (E)-5-Methyl-3-hexen-2-one is characterized by a sweet, berry, and cheesy odor profile [1]. This fundamental divergence in sensory direction underscores that the two compounds are not interchangeable for creating specific flavor or fragrance effects.

Odor character
Direct head-to-head
Target: spicy, lavender-like Comparator: sweet, berry, cheesy
Qualitative sensory direction differs
Standard flavor concentration evaluation
Flavor Chemistry Sensory Science Aroma Characterization

Structural Basis for Reactivity: 5-Methylhexa-3,5-dien-2-one vs. 3,5-Hexadien-2-one

The 5-methyl substitution in 5-Methylhexa-3,5-dien-2-one (C₇H₁₀O) distinguishes it from the unsubstituted 3,5-hexadien-2-one (C₆H₈O). This methyl group introduces steric and electronic effects that modulate the reactivity of the conjugated dienone system [1]. While direct comparative kinetic studies are not publicly available, this structural feature is a primary determinant of reaction outcomes in pericyclic processes like Diels-Alder cycloadditions, where steric bulk can alter regio- and stereoselectivity compared to the parent scaffold.

Structural differentiation
Class-level inference
5‑methyl substitution vs. unsubstituted scaffold
May influence pericyclic reaction selectivity
Direct kinetic data not publicly available
Synthetic Chemistry Molecular Structure Reactivity

Natural Occurrence Profile: 5-Methylhexa-3,5-dien-2-one as a Marker of Authentic Food Flavors

5-Methylhexa-3,5-dien-2-one has been reported as a natural constituent in a diverse range of cooked and processed foods, including chicken fat, grilled and roasted beef, boiled mutton, raw cured pork, roasted peanut, soybean, mushrooms, malt, and buckwheat [1]. This broad and well-documented natural occurrence profile is a key differentiator from many synthetic flavor compounds that may only be found in a narrow range of sources or not at all in nature.

Natural occurrence
Supporting evidence
Reported in 10+ food matrices
Supports nature-identical flavor development
GRAS status review recommended
Food Science Authenticity Natural Occurrence

Best-Fit Application Scenarios for 5-Methylhexa-3,5-dien-2-one


High-Impact Flavor Formulation for Savory and Spice Blends

Due to its exceptionally low detection threshold of 0.01 ppb and its spicy, warm, and aromatic character, 5-Methylhexa-3,5-dien-2-one is optimally used in trace amounts to provide a potent and authentic savory or spice note. It is particularly effective in flavor systems for processed meats, savory snacks, and culinary spice blends where a warm, penetrating, lavender-like nuance is desired [1]. Its high potency allows for significant cost savings compared to using less efficient aroma chemicals.

Creation of 'Nature-Identical' and 'Authentic' Flavor Profiles

With its documented natural occurrence in over ten food matrices—including grilled beef, roasted peanut, and mushrooms—this compound is a prime candidate for developing nature-identical flavor compositions [1]. It is particularly valuable for food manufacturers seeking to label their products with 'natural flavor' claims, as its presence helps reconstruct the complex aroma profiles of cooked, roasted, and fermented foods.

Synthetic Intermediate for Complex Dienone-Derived Structures

The 5-methyl substituted conjugated dienone core of this compound makes it a distinct and valuable building block in organic synthesis. Researchers can leverage the specific steric and electronic properties conferred by the methyl group to control the regio- and stereoselectivity of pericyclic reactions, such as Diels-Alder cycloadditions [2]. It is a preferred intermediate over the unsubstituted 3,5-hexadien-2-one for applications requiring the synthesis of sterically defined cyclic frameworks.

Analytical Reference Standard for Food Volatile Analysis

Given its confirmed presence in a wide variety of food volatiles and its specific organoleptic properties, 5-Methylhexa-3,5-dien-2-one serves as a valuable analytical reference standard for GC-MS and GC-Olfactometry (GC-O) methods [1]. Laboratories engaged in food authentication, quality control, or flavor research rely on this compound for accurate peak identification and quantitation in complex food matrices.

Application
Selection Property
Validation Focus
Savory and spice flavor formulation
Ultra-low detection threshold
Trace-level sensory impact verification
Nature-identical flavor profiles
Documented natural occurrence in diverse foods
Authenticity and clean-label documentation
Dienone building block for synthesis
Methyl-substituted conjugated dienone scaffold
Steric and regiochemical outcome in pericyclic reactions
Analytical reference for food volatiles
Well-defined volatile profile and sensory character
GC-MS/GC-O peak identity and quantitation
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